molecular formula C18H22ClN5O3S B2951393 N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide CAS No. 2380189-22-8

N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide

Cat. No. B2951393
CAS RN: 2380189-22-8
M. Wt: 423.92
InChI Key: BXGXTXCNFOCKMX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzoxazole, azetidine, and imidazole ring. The benzoxazole ring is a heterocyclic compound, consisting of a benzene ring fused to an oxazole ring. Azetidine is a saturated heterocycle with three carbon atoms and one nitrogen atom. Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzoxazole derivatives can be synthesized through various methods, including cyclodehydration of 2-aminophenols and carboxylic acids . The synthesis of azetidine derivatives typically involves the reaction of a 1,3-diketone with ammonia or an ammonium derivative .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The benzoxazole and imidazole rings are aromatic, contributing to the stability of the molecule. The azetidine ring is a saturated four-membered ring, which introduces strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzoxazole and imidazole rings might undergo electrophilic substitution reactions. The azetidine ring, due to its ring strain, might be reactive towards ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a solid, it would likely have a high melting point due to the presence of aromatic rings. Its solubility would depend on the specific substituents attached to the rings .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of benzoxazole derivatives. Modifications to the structure could also be investigated to enhance its properties or introduce new functionalities .

properties

IUPAC Name

N-[1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3S/c1-12(2)24-10-18(20-11-24)28(25,26)22(3)14-7-23(8-14)9-16-15-6-13(19)4-5-17(15)27-21-16/h4-6,10-12,14H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGXTXCNFOCKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N(C)C2CN(C2)CC3=NOC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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